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yl)ethanone

Cat. No.: B1332380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Methyl-1H-imidazol-2-yl)ethanone, with the molecular formula C₆H₈N₂O, is a

heterocyclic ketone.[1] It is important to note that this compound exists as a mixture of

tautomers in equilibrium with 1-(5-methyl-1H-imidazol-2-yl)ethanone due to the migration of the

proton between the nitrogen atoms of the imidazole ring. For clarity, this guide will refer to the

compound as 1-(4-Methyl-1H-imidazol-2-yl)ethanone, but the potential for tautomerism

should be considered in experimental design and data interpretation. This molecule serves as a

valuable intermediate in the synthesis of more complex chemical entities.[2] This document

provides a concise overview of its chemical properties, a plausible synthesis protocol, and

analytical characterization workflows.

Chemical and Physical Properties
Quantitative data for 1-(4-Methyl-1H-imidazol-2-yl)ethanone is primarily based on

computational models due to a lack of extensive experimental characterization in available

literature. The following table summarizes these properties.
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Property Value Source

Molecular Formula C₆H₈N₂O PubChem[1]

Molecular Weight 124.14 g/mol PubChem[1]

XLogP3 0.5 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 124.063662883 g/mol PubChem[1]

Topological Polar Surface Area 45.8 Å² PubChem[1]

Heavy Atom Count 9 PubChem[1]

Complexity 124 PubChem[1]

Spectroscopic Data
Detailed experimental spectroscopic data for 1-(4-Methyl-1H-imidazol-2-yl)ethanone is not

widely available. Characterization would typically involve the following techniques, and the

table below provides expected regions for key functional groups based on general principles

and data from analogous structures.
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Technique Expected Key Signals

¹H NMR

- Imidazole N-H: Broad singlet, chemical shift

highly dependent on solvent and concentration.

- Imidazole C-H: Singlet in the aromatic region

(approx. 6.5-7.5 ppm). - Acetyl CH₃: Singlet

(approx. 2.4-2.6 ppm). - Methyl CH₃: Singlet

(approx. 2.2-2.4 ppm).

¹³C NMR

- Carbonyl C=O: Signal in the downfield region

(approx. 185-195 ppm). - Imidazole C=N: Signal

around 145-155 ppm. - Other Imidazole

Carbons: Signals in the aromatic region (approx.

115-140 ppm). - Acetyl CH₃: Signal around 25-

30 ppm. - Methyl CH₃: Signal around 10-15

ppm.

IR Spectroscopy

- N-H Stretch: Broad peak around 3100-3300

cm⁻¹. - C=O Stretch (Ketone): Strong, sharp

peak around 1670-1690 cm⁻¹. - C=N Stretch

(Imidazole): Peak around 1600-1650 cm⁻¹. - C-

H Stretch (sp² and sp³): Peaks around 2850-

3100 cm⁻¹.

Mass Spectrometry

- Molecular Ion (M⁺): Expected at m/z = 124.06.

- Key Fragments: Loss of acetyl group (M-43) at

m/z = 81.

Experimental Protocols
While specific, detailed experimental protocols for 1-(4-Methyl-1H-imidazol-2-yl)ethanone are

sparse, a general synthetic strategy can be derived from established methods for analogous

compounds.[2] The following represents a plausible, multi-step synthesis protocol.

Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone
This synthesis involves a Grignard reaction followed by an oxidation step.[2]
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Step 1: Protection of Imidazole Nitrogen The initial step, which is crucial for preventing side

reactions, involves the protection of the acidic proton on the imidazole nitrogen. A common

protecting group for this purpose is the trityl (triphenylmethyl) group.

Step 2: Grignard Reaction The core of the synthesis is the reaction of a Grignard reagent with a

suitable aldehyde precursor.

Preparation of Grignard Reagent: Methylmagnesium chloride is prepared by reacting methyl

chloride with magnesium turnings in an anhydrous solvent like tetrahydrofuran (THF) under

an inert atmosphere (e.g., argon or nitrogen).

Reaction: The protected 2-methylimidazole-4(5)-carboxaldehyde is dissolved in anhydrous

THF. The solution is cooled in an ice bath, and the methylmagnesium chloride solution is

added dropwise with stirring.

Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated

aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous

layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic extracts

are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Step 3: Oxidation of the Secondary Alcohol The secondary alcohol formed in the Grignard

reaction is oxidized to the target ketone.

Procedure: The crude alcohol is dissolved in a solvent such as dichloromethane or

chloroform.

An oxidizing agent, such as manganese dioxide (MnO₂), is added in portions to the stirred

solution at room temperature.[2]

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is filtered through a pad of celite to remove the

manganese salts, and the filtrate is concentrated in vacuo.

Step 4: Deprotection The final step is the removal of the protecting group to yield the target

compound. For a trityl group, this is typically achieved under acidic conditions.
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Procedure: The protected ketone is dissolved in a solvent mixture such as THF/water.

An acid, for instance, dilute hydrochloric acid, is added, and the mixture is stirred at room

temperature until TLC analysis indicates the complete removal of the protecting group.

The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and

extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous

sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(4-
methyl-1H-imidazol-2-yl)ethanone.

Purification: The crude product can be purified by column chromatography on silica gel, using a

solvent system such as a gradient of ethyl acetate in hexanes.

Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of

1-(4-Methyl-1H-imidazol-2-yl)ethanone.
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Caption: General workflow for the synthesis and purification of 1-(4-Methyl-1H-imidazol-2-
yl)ethanone.
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Caption: Logical relationship for the analytical characterization of the final compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Chemical Properties of 1-(4-Methyl-
1H-imidazol-2-yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1332380#1-4-methyl-1h-imidazol-2-yl-ethanone-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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